molecular formula C13H21ClO B8545694 6-(2-Chloroethyl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one CAS No. 59153-94-5

6-(2-Chloroethyl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one

Cat. No.: B8545694
CAS No.: 59153-94-5
M. Wt: 228.76 g/mol
InChI Key: CXXIQFPQGUAQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chloroethyl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one is a useful research compound. Its molecular formula is C13H21ClO and its molecular weight is 228.76 g/mol. The purity is usually 95%.
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Properties

CAS No.

59153-94-5

Molecular Formula

C13H21ClO

Molecular Weight

228.76 g/mol

IUPAC Name

6-(2-chloroethyl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C13H21ClO/c1-12(2)9-4-6-13(3,11(12)15)10(8-9)5-7-14/h9-10H,4-8H2,1-3H3

InChI Key

CXXIQFPQGUAQNP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1=O)(C(C2)CCCl)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 ml microflask equipped with thermometer, reflux condenser, dropping funnel and magnetic stirrer is charged 12.3 g of 1,3,3-trimethyl-6-(2-hydroxyethyl)bicyclo(2.2.2)-octan-2-one prepared according to the process of Example XVII, and 20 ml benzene. The dropping funnel is charged with 12 g thionyl chloride. The thionyl chloride is added to the reaction mass from the dropping funnel, slowly, over a period of five minutes as the temperature of the reaction mass rises to 35° C. The reaction mass is then refluxed for a period of 10 hours at 90° C. The flask is then vented to the atmosphere and heated on a steam bath in order to volatilize the unreacted thionyl chloride and any hydrogen chloride reaction product remaining. The reaction mass is then cooled and hydrolyzed with 50 g ice. The organic layer is separated, and the aqueous phase is extracted with four 20 ml portions of anhydrous diethyl ether. The organic layers are bulked and washed with (i) three 20 ml portions of saturated sodium bicarbonate solution and (ii) one 20 ml portion of water. The organic phase is then dried over anhydrous magnesium sulfate and stripped of the diethyl ether. The reaction product is then distilled at 105°-115° C. at a pressure of 0.2 mm Hg. Its structure, confirmed by NMR and mass spectral analyses is as follows: ##STR37##
Name
1,3,3-trimethyl-6-(2-hydroxyethyl)bicyclo(2.2.2)-octan-2-one
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

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